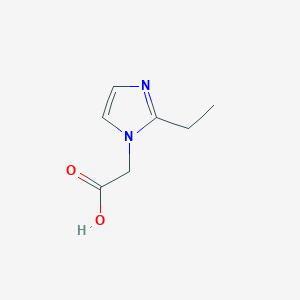

2-(2-Ethyl-1H-imidazol-1-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

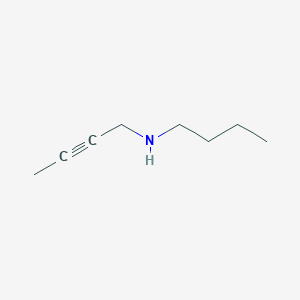

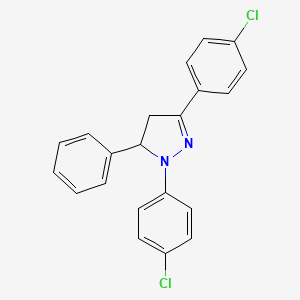

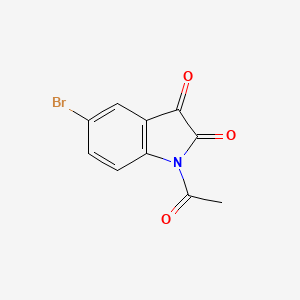

“2-(2-Ethyl-1H-imidazol-1-yl)acetic acid” is a chemical compound with the molecular formula C7H10N2O2 . It is also known as “this compound hydrochloride” with a molecular weight of 190.63 .

Synthesis Analysis

A practical synthesis of imidazol-1-yl-acetic acid hydrochloride was achieved via N-alkylation of imidazole using tert-butyl chloroacetate followed by a non-aqueous ester cleavage of the resulting imidazol-1-yl-acetic acid tert-butyl ester in the presence of titanium tetrachloride .Molecular Structure Analysis

The InChI code for this compound is1S/C7H10N2O2/c1-2-6-8-3-4-9(6)5-7(10)11/h3-4H,2,5H2,1H3,(H,10,11) . This indicates that the compound contains 7 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms. Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 154.17 and a molecular weight of 190.63 when it is in the form of a hydrochloride .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Modification

The compound, 2-(2-Ethyl-1H-imidazol-1-yl)acetic acid, has been a subject of interest in the field of chemical synthesis. A study presented the synthesis of Ethyl 2-(1H-imidazol-1-yl)acetate, which was further used to synthesize a variety of compounds demonstrating antibacterial activity against common bacteria, showcasing the compound's utility in creating biologically active agents (Al-badrany, Mohammed, & Alasadi, 2019).

Coordination Chemistry and Materials Science

In the realm of coordination chemistry and materials science, 2-(1H-imidazol-1-yl)acetic acid has been utilized to synthesize complex structures. For instance, the compound was used to form triphenyltin 2-(1H-imidazol-1-yl)acetate and tricyclohexyltin 2-(1H-imidazol-1-yl)acetate, demonstrating diverse coordination modes and resulting in structures with distinct properties, such as polymeric chain structures and macrocyclic tetranuclear structures (Gan & Tang, 2011).

Catalysis

The compound has also found applications in catalysis. Imidazol-1-yl-acetic acid was introduced as an efficient and recyclable green bifunctional organocatalyst for the synthesis of certain compounds under solvent-free conditions. The catalyst's water solubility and ease of separation from the products underscore its potential in sustainable chemistry applications (Nazari et al., 2014).

Corrosion Inhibition

Additionally, derivatives of imidazole, including those related to 2-(1H-imidazol-1-yl)acetic acid, have been investigated for their corrosion inhibition properties. These compounds were found to alter the mechanism of hydrogen evolution and act effectively as mixed inhibitors, especially in the cathodic range. Their adsorption behavior was studied in detail, highlighting their potential in protecting metal surfaces (Krim et al., 2016).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(2-ethylimidazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-2-6-8-3-4-9(6)5-7(10)11/h3-4H,2,5H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIBUBNNYBJRUAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390222 |

Source

|

| Record name | (2-Ethyl-imidazol-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

883539-33-1 |

Source

|

| Record name | (2-Ethyl-imidazol-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

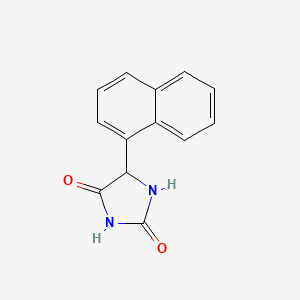

![ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B1335094.png)

![3-(4-Ethoxy-3-methoxy-phenyl)-3-[(thiophene-2-carbonyl)-amino]-propionic acid](/img/structure/B1335108.png)